4-(5,7-dimethyl-1,3-diazatricyclo[3.3.1.1~3,7~]dec-2-yl)-N,N-dimethylaniline
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Overview
Description
4-(5,7-Dimethyl-1,3-diazatricyclo[3311~3,7~]dec-2-yl)-N,N-dimethylaniline is a complex organic compound characterized by its unique tricyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5,7-dimethyl-1,3-diazatricyclo[3.3.1.1~3,7~]dec-2-yl)-N,N-dimethylaniline typically involves multiple steps. The starting materials often include 5,7-dimethyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one and aniline derivatives. The reaction conditions usually require controlled temperatures and the presence of catalysts to facilitate the formation of the tricyclic structure.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors. These methods ensure high yield and purity of the final product. The process often includes purification steps such as recrystallization and chromatography to remove impurities.
Chemical Reactions Analysis
Types of Reactions
4-(5,7-Dimethyl-1,3-diazatricyclo[3.3.1.1~3,7~]dec-2-yl)-N,N-dimethylaniline undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: This compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Nucleophiles such as halides, amines, and alcohols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may produce alcohols or amines.
Scientific Research Applications
4-(5,7-Dimethyl-1,3-diazatricyclo[3.3.1.1~3,7~]dec-2-yl)-N,N-dimethylaniline has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(5,7-dimethyl-1,3-diazatricyclo[3.3.1.1~3,7~]dec-2-yl)-N,N-dimethylaniline involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound’s tricyclic structure allows it to fit into binding sites and modulate biological pathways, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
5,7-Dimethyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one: Shares a similar tricyclic structure but lacks the aniline moiety.
4-(5,7-Dimethyl-1,3-diazatricyclo[3.3.1.1~3,7~]dec-2-yl)phenol: Similar structure with a phenol group instead of an aniline group.
Uniqueness
4-(5,7-Dimethyl-1,3-diazatricyclo[3.3.1.1~3,7~]dec-2-yl)-N,N-dimethylaniline is unique due to its specific combination of a tricyclic core and aniline functionality. This combination imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
Molecular Formula |
C18H27N3 |
---|---|
Molecular Weight |
285.4 g/mol |
IUPAC Name |
4-(5,7-dimethyl-1,3-diazatricyclo[3.3.1.13,7]decan-2-yl)-N,N-dimethylaniline |
InChI |
InChI=1S/C18H27N3/c1-17-9-18(2)12-20(10-17)16(21(11-17)13-18)14-5-7-15(8-6-14)19(3)4/h5-8,16H,9-13H2,1-4H3 |
InChI Key |
AJLSNOAXXISZGO-UHFFFAOYSA-N |
Canonical SMILES |
CC12CC3(CN(C1)C(N(C2)C3)C4=CC=C(C=C4)N(C)C)C |
Origin of Product |
United States |
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